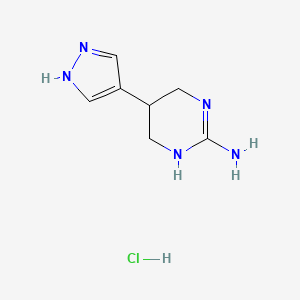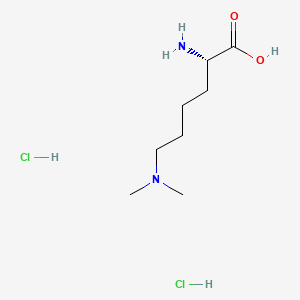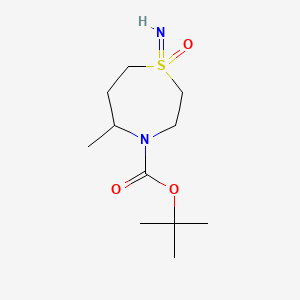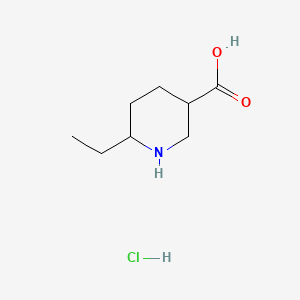![molecular formula C11H10F3NO2 B13477011 2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid CAS No. 2866335-12-6](/img/structure/B13477011.png)
2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid is a compound that features a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridine ring with a carboxylic acid group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the trifluoromethyl group into a cyclobutyl ring, followed by the formation of the pyridine ring and the addition of the carboxylic acid group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can lead to the discovery of new drugs or therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific diseases or conditions.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals, where its unique properties can enhance the performance of the final products.
作用機序
The mechanism of action of 2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyridine ring can participate in various interactions with the target molecules. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)pyridine-3-carboxylic acid: This compound is similar in structure but lacks the cyclobutyl ring, which can affect its chemical and biological properties.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Another similar compound with the trifluoromethyl group at a different position, leading to different reactivity and applications.
Flonicamid Metabolite TFNA: A related compound used in agrochemicals, showcasing the versatility of trifluoromethyl-substituted pyridines.
Uniqueness
2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid is unique due to the presence of the cyclobutyl ring, which can introduce strain and affect the compound’s reactivity and interactions. This structural feature can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
2866335-12-6 |
|---|---|
分子式 |
C11H10F3NO2 |
分子量 |
245.20 g/mol |
IUPAC名 |
2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)10(4-2-5-10)8-7(9(16)17)3-1-6-15-8/h1,3,6H,2,4-5H2,(H,16,17) |
InChIキー |
LEIRQYAJLUHCOW-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C2=C(C=CC=N2)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





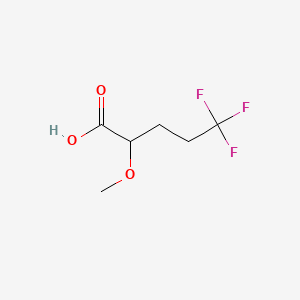
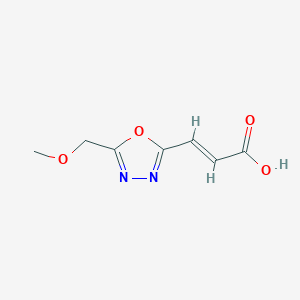

![Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate](/img/structure/B13476951.png)
